molecular formula C6H7N5S B2865677 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine CAS No. 1342779-21-8

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine

Cat. No.: B2865677
CAS No.: 1342779-21-8
M. Wt: 181.22
InChI Key: QADZIRWWWAZFSC-UHFFFAOYSA-N
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Description

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a heterocyclic compound that features both a pyrazole and a thiadiazole ring. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-methyl-1H-pyrazole-5-carboxylic acid hydrazide with carbon disulfide and potassium hydroxide, followed by cyclization with hydrazine hydrate. The reaction conditions often require refluxing in ethanol or another suitable solvent .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the thiadiazole ring.

    Reduction: Reduced forms of the pyrazole or thiadiazole rings.

    Substitution: Substituted thiadiazole derivatives.

Scientific Research Applications

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by interacting with receptor proteins. The exact pathways and molecular targets can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is unique due to the presence of both pyrazole and thiadiazole rings, which may confer distinct biological activities and chemical reactivity. Its dual-ring structure allows for diverse interactions with biological targets, making it a versatile compound in medicinal chemistry.

Biological Activity

5-(1-Methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine is a compound that belongs to the class of thiadiazole derivatives, which are known for their diverse biological activities. The structural features of this compound suggest potential pharmacological applications, particularly in antimicrobial and anticancer therapies. This article explores the biological activity of this compound based on available literature and research findings.

Structural Information

The molecular formula of this compound is C₆H₇N₅S. Its structure includes a thiadiazole ring fused with a pyrazole moiety, which is crucial for its biological efficacy.

Table 1: Structural Characteristics

PropertyValue
Molecular FormulaC₆H₇N₅S
SMILESCN1C(=CC=N1)C2=NN=C(S2)N
InChIInChI=1S/C6H7N5S/c1-11...
Molecular Weight181.22 g/mol

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. Studies indicate that compounds containing the thiadiazole ring can exhibit activity against various bacterial strains and fungi. For instance, derivatives have been noted for their effectiveness against Gram-positive and Gram-negative bacteria as well as antifungal activity against species like Aspergillus niger .

Anticancer Potential

The anticancer properties of thiadiazole derivatives are well-documented. Research has highlighted their ability to inhibit DNA synthesis and induce apoptosis in cancer cells. The compound's mechanism of action may involve the inhibition of key enzymes involved in cell proliferation .

Case Study: Antiproliferative Activity

A study evaluated the antiproliferative effects of various thiadiazole derivatives on human cancer cell lines using the MTT assay. The results indicated that compounds with similar structural features to this compound exhibited IC₅₀ values in the micromolar range against multiple cancer types, including breast and colon cancers .

Anti-inflammatory Effects

Thiadiazole derivatives have also been investigated for their anti-inflammatory properties. The presence of specific substituents on the thiadiazole ring can enhance these effects, making them potential candidates for treating inflammatory diseases .

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Inhibition of phosphodiesterases and carbonic anhydrase.
  • Interaction with Biological Targets : Binding to kinases involved in tumorigenesis.
  • Induction of Apoptosis : Triggering programmed cell death in cancerous cells.

Future Directions and Research Opportunities

Given the promising biological activities associated with thiadiazole derivatives, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the compound's structure affect its biological activity.
  • In Vivo Studies : Conducting animal studies to evaluate efficacy and safety profiles.
  • Combination Therapies : Investigating potential synergistic effects with other therapeutic agents.

Properties

IUPAC Name

5-(2-methylpyrazol-3-yl)-1,3,4-thiadiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N5S/c1-11-4(2-3-8-11)5-9-10-6(7)12-5/h2-3H,1H3,(H2,7,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QADZIRWWWAZFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=NN=C(S2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1342779-21-8
Record name 5-(1-methyl-1H-pyrazol-5-yl)-1,3,4-thiadiazol-2-amine
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